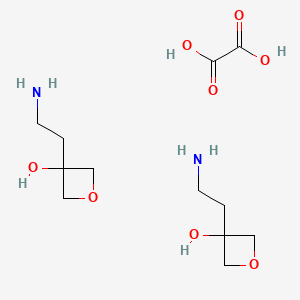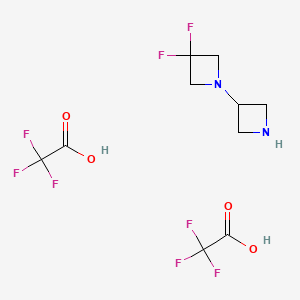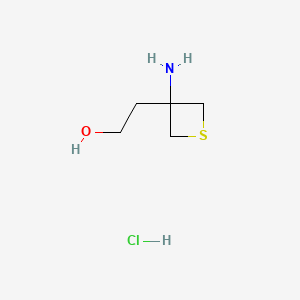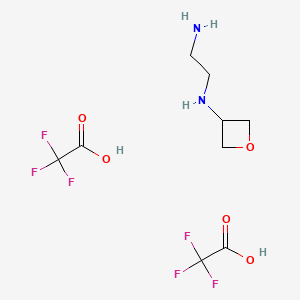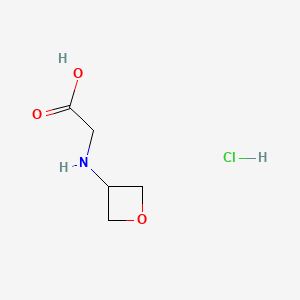![molecular formula C6H12O4 B8215163 2,2-bis[hydroxy((1)(3)C)methyl]butanoic acid](/img/structure/B8215163.png)
2,2-bis[hydroxy((1)(3)C)methyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis[hydroxy((1)(3)C)methyl]butanoic acid, also known as 2,2-Bis(hydroxymethyl)butanoic acid, is an organic compound with the molecular formula C6H12O4. It is a derivative of butanoic acid and contains two hydroxymethyl groups attached to the second carbon atom of the butanoic acid backbone. This compound is known for its applications in the synthesis of various polymers and as a building block in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[hydroxy((1)(3)C)methyl]butanoic acid typically involves the reaction of butanoic acid derivatives with formaldehyde under basic conditions. One common method is the reaction of butanoic acid with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis[hydroxy((1)(3)C)methyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the hydroxymethyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: The major product is 2,2-bis(carboxy((1)(3)C)methyl)butanoic acid.
Reduction: The major product is 2,2-bis(hydroxy((1)(3)C)methyl)butanol.
Substitution: The major products depend on the nucleophile used, such as 2,2-bis(alkoxy((1)(3)C)methyl)butanoic acid when alcohols are used.
Scientific Research Applications
2,2-Bis[hydroxy((1)(3)C)methyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of water-soluble polyurethanes and polyesters.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is employed in the production of coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 2,2-Bis[hydroxy((1)(3)C)methyl]butanoic acid involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: Similar structure but with a propionic acid backbone.
3-Hydroxy-2,2-bis(hydroxymethyl)propanoic acid: Contains an additional hydroxyl group.
2,2-Dimethylolbutyric acid: Similar structure but with different substituents.
Uniqueness
2,2-Bis[hydroxy((1)(3)C)methyl]butanoic acid is unique due to its specific arrangement of hydroxymethyl groups on the butanoic acid backbone, which imparts distinct chemical reactivity and properties. This makes it particularly useful in the synthesis of specialized polymers and as a versatile building block in organic synthesis .
Properties
IUPAC Name |
2,2-bis(hydroxy(113C)methyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-2-6(3-7,4-8)5(9)10/h7-8H,2-4H2,1H3,(H,9,10)/i3+1,4+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYDLYGCSIHCMR-CQDYUVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC([13CH2]O)([13CH2]O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
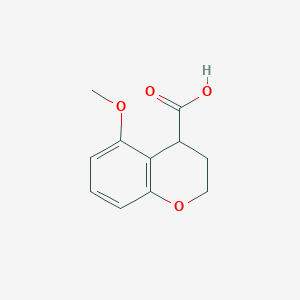
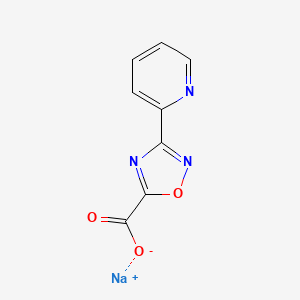
![N-[(oxan-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B8215113.png)
![N-[(4-fluorophenyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B8215118.png)

![tert-butyl N-{4-[(2-fluorophenyl)methyl]piperidin-4-yl}carbamate](/img/structure/B8215121.png)
![tert-butyl N-{4-[(3-fluorophenyl)methyl]piperidin-4-yl}carbamate](/img/structure/B8215133.png)
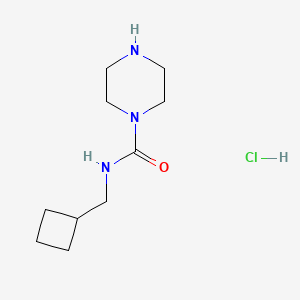
![3-(2-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B8215155.png)
